molecular formula C10H8O B043280 1-Naphthol-2,3,4,5,6,7,8-d7 CAS No. 124251-84-9

1-Naphthol-2,3,4,5,6,7,8-d7

Cat. No. B043280
M. Wt: 151.21 g/mol
InChI Key: KJCVRFUGPWSIIH-GSNKEKJESA-N
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Description

1-Naphthol-2,3,4,5,6,7,8-d7 is an isotope labelled analog of 1-Naphthol . It is commonly used in the manufacturing of dyes, intermediates, and synthetic perfumes . The compound has a linear formula of C10D7HO and a molecular weight of 151.21 .


Molecular Structure Analysis

The molecular structure of 1-Naphthol-2,3,4,5,6,7,8-d7 consists of a naphthalene ring with a hydroxyl group at position 1 . The compound has a molecular formula of C10H8O .

Scientific Research Applications

    Multifunctional Material Systems (MFMS)

    • Application : 1-Naphthols are used in developing efficient multifunctional material systems (MFMS) by using various composite materials .
    • Method : The type and position of a substituent influence the reactivity and properties of 1-naphthols. During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .
    • Results : Some molecules could exhibit intramolecular O–H–O interactions. The molecules with substituents in positions 4 and 8 are the least reactive .

    Dihydronaphthofurans Synthesis

    • Application : Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .
    • Method : A vast array of synthetic procedures for the preparation of dihydronaphthofurans including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions have been developed .
    • Results : Vinylidene-naphthofurans exhibit photochromic properties when exposed to UV or sun light at room temperature .

    Dyes, Pigments, and Antiseptics Production

    • Application : Naphthols are used in making of dyes, pigments, fluorescent whiteners, tanning agents, especially in special medicines, antioxidants and antiseptics .

    Hair Dyeing

    • Application : 2-alkyl-1-naphthol is used in hair-dyeing .

    Spectrophotometric Detection of Transition Metals

    • Application : 2-nitroso-1-naphthol is used for spectrophotometric detection of transition metals like ruthenium, palladium, and cobalt .

    Polymers Based on 1-Naphthols

    • Application : Polymers based on 1-naphthols have specific usages .

    Anti-Corrosion Materials

    • Application : 1-Naphthols can be used as anti-corrosion materials .

    Nonlinear Optical (NLO) Devices

    • Application : 1-Naphthols can be used in nonlinear optical (NLO) devices .

    Synthetic Perfumes

    • Application : 1-Naphthol-d7, a compound commonly used in the manufacturing of synthetic perfumes .

properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCVRFUGPWSIIH-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583893
Record name (~2~H_7_)Naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthol-2,3,4,5,6,7,8-d7

CAS RN

124251-84-9
Record name (~2~H_7_)Naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124251-84-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 2
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 3
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 4
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 5
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 6
1-Naphthol-2,3,4,5,6,7,8-d7

Citations

For This Compound
7
Citations
A Takeuchi, S Nakamura, A Namera… - … of Occupational Health, 2020 - jstage.jst.go.jp
Objectives: The aim of this study was to develop and validate a simple and reliable gas chromatography-mass spectrometry (GC-MS) method to simultaneously determine urinary 1-…
Number of citations: 3 www.jstage.jst.go.jp
L Tao, Y Tian, D Liao, S An, W Chen, X Liu, P Xu… - Metabolites, 2023 - mdpi.com
In this study, we evaluated the extraction effect of three different extractants, namely hexane + ether (v/v = 3:1), acetonitrile and ethyl acetate, on polycyclic aromatic hydrocarbons (PAHs…
Number of citations: 7 www.mdpi.com
J Hardt - The MAK‐Collection for Occupational Health and …, 2002 - Wiley Online Library
Naphthalene metabolites 1â•’naphthol and 2â•’naphthol [Biomonitoring Methods, 2010a] Page 1 Summary The method described here permits the determination of 1-naphthol and 2-…
Number of citations: 3 onlinelibrary.wiley.com
Y Wang, H Zhao, T Wang, X Liu, Q Ji, X Zhu… - Toxicology and applied …, 2019 - Elsevier
Background Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental and occupational pollutants. To date, the effect and mechanism by which PAHs exposure impaired …
Number of citations: 19 www.sciencedirect.com
Y Wang, H Duan, T Meng, M Shen, Q Ji, J Xing… - Environment …, 2018 - Elsevier
Background Exposure to fine particulate matter (PM 2.5 ) pollution is associated with increased morbidity and mortality from respiratory diseases. However, few population-based …
Number of citations: 24 www.sciencedirect.com
NY Park, JD Jeon, H Koo, JH Kim, EH Lee… - Journal of …, 2015 - koreascience.kr
소변 중 다환방향족탄화수소 대사체의 분석법 확립 및 교차분석 Page 1 한국환경보건학회지, 제41권 제5호(2015) J Environ Health Sci. 2015; 41(5): 358-367 358 pISSN: 1738-4087 eISSN…
Number of citations: 1 koreascience.kr
박나연, 전중대, 구혜령, 김정환, 이은희… - 한국환경보건 …, 2015 - scholar.archive.org
Objectives: This study was performed to evaluate the analytical method for PAH metabolites in human urine using enzyme hydrolysis and solid-phase extraction coupled with LC-(ESI)-…
Number of citations: 5 scholar.archive.org

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